1-(3,4-dihydroquinolin-1(2H)-yl)-2-(methylamino)ethanone

Neuronal nitric oxide synthase (nNOS) inhibition Scaffold conformational flexibility Structure–activity relationship (SAR)

1-(3,4-Dihydroquinolin-1(2H)-yl)-2-(methylamino)ethanone (CAS 1016501-36-2; synonym: 2-(methylamino)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one) is a 1,2,3,4-tetrahydroquinoline derivative bearing an N-substituted ethanone side chain with a terminal secondary methylamino group. This compound serves as the foundational core scaffold from which a series of potent and selective human neuronal nitric oxide synthase (nNOS) inhibitors were elaborated via 6-position functionalization with thiophene-2-carboximidamide groups, as described in the foundational 2011 structure–activity relationship (SAR) study.

Molecular Formula C12H16N2O
Molecular Weight 204.27 g/mol
Cat. No. B12108044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-dihydroquinolin-1(2H)-yl)-2-(methylamino)ethanone
Molecular FormulaC12H16N2O
Molecular Weight204.27 g/mol
Structural Identifiers
SMILESCNCC(=O)N1CCCC2=CC=CC=C21
InChIInChI=1S/C12H16N2O/c1-13-9-12(15)14-8-4-6-10-5-2-3-7-11(10)14/h2-3,5,7,13H,4,6,8-9H2,1H3
InChIKeyLYFCOGCKPPJBLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,4-Dihydroquinolin-1(2H)-yl)-2-(methylamino)ethanone: Core Scaffold Identity and Procurement Baseline


1-(3,4-Dihydroquinolin-1(2H)-yl)-2-(methylamino)ethanone (CAS 1016501-36-2; synonym: 2-(methylamino)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one) is a 1,2,3,4-tetrahydroquinoline derivative bearing an N-substituted ethanone side chain with a terminal secondary methylamino group . This compound serves as the foundational core scaffold from which a series of potent and selective human neuronal nitric oxide synthase (nNOS) inhibitors were elaborated via 6-position functionalization with thiophene-2-carboximidamide groups, as described in the foundational 2011 structure–activity relationship (SAR) study [1]. Its molecular formula is C12H16N2O with a molecular weight of 204.27 g/mol, and it is commercially available as both the free base and the hydrochloride salt (CAS 1220036-60-1) at typical purities of ≥95% [1].

Why 1-(3,4-Dihydroquinolin-1(2H)-yl)-2-(methylamino)ethanone Cannot Be Replaced by Generic Tetrahydroquinoline Analogs


Within the 1,2,3,4-tetrahydroquinoline chemotype, substitution at the 1-position nitrogen is a critical determinant of both synthetic trajectory and ultimate biological performance. Attempts to replace 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(methylamino)ethanone with simpler 1-acetyl-tetrahydroquinoline (lacking the methylamino group) forfeit the secondary amine handle required for reductive amination diversification, which was essential for the focused library synthesis that yielded the preclinical candidate 47 (oral bioavailability 60%, no hERG inhibition at >30 μM) [1][2]. Conversely, substitution with the 1-(2-(dimethylamino)ethyl) analog (Compound 34 in Table 2 of the foundational SAR study) changes both steric bulk and basicity at the terminal amine, resulting in a 4.4-fold loss in nNOS inhibitory potency compared to the optimized (S)-35 pyrrolidine congener (nNOS IC50 0.43 μM vs. 0.098 μM) [3]. The free methylamino group of the target compound occupies a unique position in the property landscape: it provides a single hydrogen-bond donor site for target engagement while retaining a non-quaternized nitrogen amenable to further N-alkylation or amidation chemistry. This balance of synthetic tractability and pharmacophoric potential is not replicated by any single commercially available close analog.

Quantitative Differentiation Evidence: 1-(3,4-Dihydroquinolin-1(2H)-yl)-2-(methylamino)ethanone vs. Closest Analogs


Scaffold Flexibility Advantage: 1,2,3,4-Tetrahydroquinoline Core vs. 3,4-Dihydroquinolin-2(1H)-one Lactam Series

The 1,2,3,4-tetrahydroquinoline scaffold of the target compound provides a critical conformational flexibility advantage over the corresponding 3,4-dihydroquinolin-2(1H)-one (lactam) series in the context of nNOS inhibitor design. When the 8-fluoro substituent is held constant, reduction of the lactam to the tetrahydroquinoline (Compound 31 → Compound 51) increased nNOS inhibitory potency by approximately 36-fold, from IC50 = 3.36 μM (31) to IC50 = 0.093 μM (51) [1]. This potency enhancement is attributed to the increased flexibility of the 1-position side chain in the tetrahydroquinoline series, permitting more favorable binding orientations within the nNOS active site [1].

Neuronal nitric oxide synthase (nNOS) inhibition Scaffold conformational flexibility Structure–activity relationship (SAR)

Synthetic Diversification Potential: Free Methylamino Group Enables Focused Library Generation at the 1-Position

The target compound bears a secondary methylamino group that served as the critical diversification point in lead optimization studies for nNOS inhibitors. In the 2012 lead optimization campaign, a focused library of compounds containing various alkylamino groups at the 1-position of the 1,2,3,4-tetrahydroquinoline scaffold was synthesized via reductive amination reactions starting from the primary amine intermediate derived from the target compound [1]. This library approach enabled systematic variation of the terminal amine moiety and led to the identification of Compound 47, which demonstrated a 3.3-fold improvement in oral bioavailability over the parent compound (60% vs. 18%) and complete elimination of hERG channel inhibition (IC50 > 30 μM vs. 4.7 μM for the parent) [1]. In contrast, the 1-acetyl-1,2,3,4-tetrahydroquinoline analog lacks this secondary amine functionality and cannot participate in the reductive amination chemistry that enabled the successful lead optimization trajectory .

Medicinal chemistry diversification Reductive amination Focused combinatorial library synthesis

nNOS Isoform Selectivity Profile Inherent to the 1,2,3,4-Tetrahydroquinoline Scaffold Class

Compounds within the 1,2,3,4-tetrahydroquinoline series—of which the target compound is the core scaffold—consistently demonstrate superior selectivity for nNOS over both endothelial NOS (eNOS) and inducible NOS (iNOS) isoforms when compared to the 3,4-dihydroquinolin-2(1H)-one series. The median eNOS/nNOS selectivity ratio across all tested tetrahydroquinoline compounds in Table 2 exceeds 100-fold, with the most selective compound (51) achieving an e/n ratio of 261 and an i/n ratio exceeding 1000 [1]. In the dihydroquinolinone series, the best e/n selectivity was 181-fold for compound 29, but this was achieved at substantially lower absolute nNOS potency (IC50 = 0.16 μM) compared to the most potent tetrahydroquinoline (51: IC50 = 0.093 μM with e/n = 261) [1]. High eNOS selectivity is critical because eNOS inhibition is associated with cardiovascular liabilities including vasoconstriction and hypertension, making this differential selectivity profile a key safety consideration [2].

Nitric oxide synthase isoform selectivity eNOS/nNOS selectivity ratio iNOS/nNOS selectivity ratio

Structural Distinction from Tetrahydroisoquinoline Scaffold: Ring Fusion Position Alters Biological Target Engagement Profile

A closely related but biologically distinct comparator is the tetrahydroisoquinoline analog 1-[3,4-Dihydro-2(1H)-isoquinolinyl]-2-(methylamino)-1-ethanone hydrochloride (CAS 1220033-43-1, molecular formula C12H16N2O·HCl, identical to the target compound except for the position of the nitrogen atom within the bicyclic ring system) . The tetrahydroquinoline scaffold (nitrogen at position 1 of the bicyclic system) has been specifically validated as a privileged structure for nNOS inhibition, with the 6-position serving as the optimal vector for thiophene-2-carboximidamide attachment [1]. In contrast, the tetrahydroisoquinoline scaffold (nitrogen at position 2) presents a different spatial orientation of substituents and has been explored primarily for monoamine oxidase (MAO) inhibition and sigma receptor binding rather than NOS inhibition [2]. While quantitative head-to-head nNOS data between these exact scaffold isomers are not available in the published literature, the distinct target engagement profiles documented for each scaffold class preclude their interchangeable use in nNOS-focused programs.

Tetrahydroquinoline vs. tetrahydroisoquinoline Scaffold topology Receptor selectivity

Optimal Research and Industrial Application Scenarios for 1-(3,4-Dihydroquinolin-1(2H)-yl)-2-(methylamino)ethanone


Scaffold Starting Point for Neuronal Nitric Oxide Synthase (nNOS) Inhibitor Lead Optimization

The target compound provides the optimal starting scaffold for nNOS inhibitor programs, as demonstrated by the successful lead optimization campaigns of Annedi et al. (2011, 2012) that culminated in preclinical candidate 47 [1]. The 1,2,3,4-tetrahydroquinoline core, when functionalized at the 6-position with thiophene-2-carboximidamide and diversified at the 1-position via the methylamino handle, yields compounds with sub-100 nM nNOS potency, >250-fold selectivity over eNOS, and >1000-fold selectivity over iNOS in the best cases (Compound 51: nNOS IC50 = 0.093 μM, e/n = 261, i/n > 1000) [2]. The scaffold's superior flexibility over the dihydroquinolinone series (36-fold potency gain) directly translates to more efficient hit-to-lead progression [2].

Focused Library Synthesis via Reductive Amination at the Secondary Methylamino Handle

The free methylamino group of the target compound enables direct reductive amination with diverse carbonyl partners, a chemical strategy that was successfully employed to generate a focused library of compounds with varied alkylamino groups at the 1-position [1]. This diversification pathway proved critical for simultaneously optimizing nNOS potency, oral bioavailability (from 18% to 60%), and cardiac safety (hERG IC50 from 4.7 μM to >30 μM) in the 2012 lead optimization study [1]. The hydrochloride salt form (CAS 1220036-60-1) offers superior handling and solubility characteristics for library synthesis workflows .

Chemical Probe Development for Studying nNOS-Mediated Neuropathic Pain Pathways

Compounds derived from the target compound's scaffold have demonstrated in vivo efficacy in the Chung model of neuropathic pain and in a rat model of dural inflammation relevant to migraine pain following both intraperitoneal and oral administration [1]. The most advanced compound from this series, (S)-35 (nNOS IC50 = 0.098 μM, e/n selectivity = 465), fully reversed thermal hyperalgesia at 30 mg/kg i.p. in the L5/L6 spinal nerve ligation model and reduced tactile allodynia after oral administration at 30 mg/kg [1]. For academic and industrial groups developing nNOS-targeted chemical probes for pain research, the target compound represents the validated entry point to this pharmacologically confirmed chemotype.

Comparative Scaffold Assessment for CNS-Penetrant Nitric Oxide Synthase Modulation

For projects requiring comparative evaluation of NOS inhibitor scaffolds, the target compound enables direct benchmarking of the tetrahydroquinoline class against the dihydroquinolinone and quinoline alternatives. The quantitative SAR data available from the primary literature [1][2] provide a robust framework for predicting the potency and selectivity consequences of scaffold choice before committing to lead optimization. Specifically, researchers can reference the matched-pair comparison of Compound 31 (lactam, nNOS IC50 = 3.36 μM) vs. Compound 51 (tetrahydroquinoline, nNOS IC50 = 0.093 μM) to calibrate the potency advantage of the reduced scaffold, and the e/n selectivity range of 110–465 reported across the tetrahydroquinoline series to establish selectivity expectations [2].

Quote Request

Request a Quote for 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(methylamino)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.